2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines. . The presence of a thieno[3,2-d]pyrimidine core, along with a nitrophenyl group, makes this compound particularly interesting for research and development in various scientific fields.
Mechanism of Action
Mode of Action
Thieno[3,2-d]pyrimidine derivatives have been reported to exhibit inhibitory activity against certain kinases . The compound may interact with its targets, leading to changes in their function and subsequent downstream effects.
Biochemical Pathways
Thieno[3,2-d]pyrimidine derivatives have been associated with various biological activities, including antitumor effects . These compounds may affect multiple pathways involved in cell proliferation and survival.
Result of Action
Thieno[3,2-d]pyrimidine derivatives have been reported to exhibit antitumor activity, suggesting that EU-0022262 may have similar effects .
Preparation Methods
The synthesis of 2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves several steps:
Starting Materials: The synthesis begins with thiophene-2-carboxamides, which are versatile synthons for the preparation of thienopyrimidine derivatives.
Final Assembly: The final compound is obtained by linking the thienopyrimidine core with the oxolan-2-ylmethyl acetamide moiety through sulfanyl linkage.
Chemical Reactions Analysis
2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide undergoes several types of chemical reactions:
Scientific Research Applications
2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can be compared with other similar compounds:
Thienopyrimidine Derivatives: Compounds like thieno[3,4-b]pyridine derivatives share a similar core structure but differ in their biological activities and applications.
Nitrophenyl Compounds: Other nitrophenyl-containing compounds exhibit different reactivity and biological properties due to variations in their substituents and overall structure.
Sulfanyl-Linked Compounds: Compounds with sulfanyl linkages to various heterocycles show diverse chemical and biological behaviors, highlighting the uniqueness of the target compound.
Properties
IUPAC Name |
2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c24-16(20-10-14-2-1-8-28-14)11-30-19-21-15-7-9-29-17(15)18(25)22(19)12-3-5-13(6-4-12)23(26)27/h3-6,14H,1-2,7-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQGEFWZMPYOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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